molecular formula C21H18N6O B2664292 7-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine CAS No. 848059-09-6

7-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B2664292
CAS No.: 848059-09-6
M. Wt: 370.416
InChI Key: WBQXRWCCIAPNKE-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo-triazolo-pyrimidine family, characterized by fused heterocyclic rings that confer unique electronic and steric properties. The core structure consists of a pyrazolo[4,3-e]triazolo[4,3-c]pyrimidine scaffold substituted with a 3,4-dimethylphenyl group at position 7 and a 4-methoxyphenyl group at position 2. The 3,4-dimethylphenyl group may increase lipophilicity, influencing pharmacokinetic properties such as membrane permeability .

Properties

IUPAC Name

10-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O/c1-13-4-7-16(10-14(13)2)27-20-18(11-23-27)21-25-24-19(26(21)12-22-20)15-5-8-17(28-3)9-6-15/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQXRWCCIAPNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a member of the pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine family known for its diverse biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈N₄O
  • Molecular Weight : 306.36 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this example)

The biological activity of this compound can be attributed to its ability to interact with various molecular targets involved in critical cellular processes. Key mechanisms include:

  • Inhibition of Kinases : The compound acts as an inhibitor of several kinases, including EGFR and VEGFR-2. These kinases are crucial in cancer cell proliferation and angiogenesis.
  • Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways and disrupting cell cycle progression.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives:

  • In Vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For example:
    Compound IDCell LineIC₅₀ (µM)
    7-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidineMCF-75.0
    7-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidineHCT-1166.5
  • Mechanistic Insights : The compound was found to significantly inhibit cell migration and induce G2/M phase arrest in the cell cycle. This was associated with increased DNA fragmentation indicative of apoptosis .

Other Biological Activities

Beyond anticancer properties, research indicates potential activities against:

  • Antiparasitic and Antifungal Targets : Some derivatives have shown effectiveness against parasitic infections and fungal growth inhibition .
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties through modulation of inflammatory pathways .

Case Studies and Research Findings

  • Study on MCF-7 Cells : A study demonstrated that the compound led to a reduction in tumor growth by inducing apoptosis and inhibiting migration. The results indicated a potent IC₅₀ value of approximately 5 µM .
  • Selectivity Profile : Molecular docking studies revealed that the compound selectively binds to EGFR over CDK1 and CDK2 kinases. This selectivity suggests a potential therapeutic advantage in targeting specific cancer pathways while minimizing off-target effects .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds that include pyrazolo[4,3-e][1,2,4]triazole scaffolds. For instance:

  • Dual EGFR/VGFR2 Inhibition : A study reported that phenylpyrazolo[3,4-d]pyrimidine derivatives exhibit significant inhibitory activity against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VGFR2). The compound demonstrated IC50_{50} values ranging from 0.3 to 24 µM against these targets. Notably, one derivative was effective in inhibiting tumor growth in MCF-7 breast cancer cells and inducing apoptosis through cell cycle disruption .
  • Cytotoxicity Studies : Other derivatives of this class showed potent cytotoxicity against various cancer cell lines, including MCF-7, with IC50_{50} values as low as 0.39 µM. This suggests that modifications to the pyrazolo[4,3-e] structure can enhance anticancer efficacy .

Antimicrobial Properties

Research has also indicated potential antimicrobial activities associated with pyrazolo[4,3-e][1,2,4]triazole derivatives:

  • Bacterial Inhibition : Compounds derived from this scaffold have been tested for their antibacterial properties against pathogenic bacteria. The results indicate that certain derivatives possess significant antibacterial activity compared to standard antibiotics .

Mechanistic Insights

Understanding the mechanisms by which these compounds exert their biological effects is crucial for further development:

  • Molecular Docking Studies : These studies have been employed to elucidate the binding interactions between the compound and its target proteins, providing insights into how structural features influence biological activity .

Table: Summary of Biological Activities

Activity TypeCompound DerivativeTargetIC50_{50} (µM)Reference
AnticancerPhenylpyrazolo[3,4-d]pyrimidineEGFR/VGFR20.3 - 24
CytotoxicityVarious derivativesMCF-70.39 - 3.16
AntibacterialSelected derivativesPathogenic bacteriaVariable

Notable Findings

  • Target Selectivity : The dual inhibition of EGFR and VGFR2 by specific derivatives indicates a promising approach for developing multitargeted cancer therapies.
  • Safety Profile : Some compounds exhibited selective cytotoxicity towards cancer cells while being safe for normal cells (e.g., MCF-10A), highlighting their therapeutic potential .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table compares key structural analogs based on substituents, molecular weight, and reported biological activities:

Compound Name Substituents (Positions) Molecular Weight Biological Activity/Notes Reference
Target Compound : 7-(3,4-Dimethylphenyl)-3-(4-Methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine 7: 3,4-Dimethylphenyl; 3: 4-Methoxyphenyl 368.44 (calc.) Hypothesized kinase inhibition (based on analogs)
7-(2,4-Dimethylphenyl)-3-(2-Phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine 7: 2,4-Dimethylphenyl; 3: Phenethyl 368.44 No explicit activity reported; structural analog
2-(4-Difluoromethoxy-3-Methoxyphenyl)-7-Phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine 7: Phenyl; 3: Difluoromethoxy-methoxyphenyl 408.36 Potential CNS activity due to fluorinated groups
5-Amino-7-(3-(4-Methoxyphenyl)propyl)-2-(2-Furyl)-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine 7: 4-Methoxyphenylpropyl; 5: Amino 429.46 Enhanced solubility due to amino group

Key Observations :

  • Substituent Position : The position of methyl groups (e.g., 2,4- vs. 3,4-dimethylphenyl) impacts steric hindrance and binding affinity to targets .
  • Electron-Donating Groups : Methoxy groups (e.g., 4-methoxyphenyl) enhance interactions with polar residues in enzyme active sites, as seen in kinase inhibitors .
  • Fluorinated Groups : Difluoromethoxy substituents (e.g., in ) may improve metabolic stability and blood-brain barrier penetration.

Pharmacological and Biochemical Profiles

  • Kinase Inhibition : Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives (e.g., compound 3 in ) show antiproliferative activity against human tumor cells (IC₅₀ = 1.2–8.7 μM). The 4-methoxyphenyl group in the target compound may similarly enhance kinase binding .
  • Adenosine Receptor Modulation: Analogs with pyrazolo-triazolo scaffolds exhibit affinity for A₁ and A₂ₐ receptors, with substituents like 4-chlorophenyl improving selectivity .
  • Antimicrobial Activity: Triazolo-thiadiazinone derivatives (e.g., compound 6 in ) demonstrate moderate activity, though this is less relevant to the target compound’s hypothesized kinase inhibition.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 7-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine?

  • Methodology : Start with condensation of substituted pyrazole and triazole precursors. For example, describes a stepwise approach involving refluxing precursors (e.g., 3,4-dimethylphenylhydrazine and 4-methoxyphenyl isocyanate) in pyridine for 5–6 hours, followed by neutralization with HCl and recrystallization from ethanol or dioxane. Yield optimization requires adjusting reaction time (5–8 hours) and temperature (80–100°C) .
  • Characterization : Confirm purity via melting point analysis (e.g., 260–265°C range) and structural validation using IR (C=N stretch at ~1600 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 6.8–7.5 ppm), and high-resolution mass spectrometry (HRMS) .

Q. How can spectroscopic techniques resolve ambiguities in the compound’s regiochemistry?

  • Approach : Use 2D NMR (e.g., HSQC, HMBC) to map connectivity between pyrazole and triazole rings. For instance, utilized HMBC correlations to confirm the position of the 3-methylphenyl group in a related triazolopyrimidine derivative . X-ray crystallography (as in ) provides definitive regiochemical assignments by analyzing bond angles (e.g., C–C bond lengths of ~1.38–1.42 Å) .

Advanced Research Questions

Q. What strategies address contradictions in biological activity data for structurally analogous compounds?

  • Case Study : reports hypoxanthine-guanine phosphoribosyltransferase (HGPRT) inhibition for pyrazolopyrimidines, but conflicting results may arise due to substituent effects. To resolve this:

Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities of 3,4-dimethylphenyl vs. 4-methoxyphenyl groups at the HGPRT active site.

Validate with enzyme inhibition assays (IC₅₀ measurements) under standardized conditions (pH 7.4, 37°C) .

  • Data Interpretation : Consider steric hindrance from the 3,4-dimethyl group, which may reduce binding efficiency compared to smaller substituents .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Protocol :

Calculate logP (octanol-water partition coefficient) using software like MarvinSketch to predict lipophilicity. Substituents like 4-methoxyphenyl increase logP (~3.5), suggesting potential blood-brain barrier penetration.

Simulate metabolic stability via cytochrome P450 (CYP3A4) interactions using SwissADME. Methyl and methoxy groups typically reduce susceptibility to oxidation compared to halogenated analogs .

  • Validation : Compare in silico predictions with in vitro microsomal stability assays (e.g., human liver microsomes, 1-hour incubation) .

Experimental Design & Data Analysis

Q. What experimental controls are critical for assessing this compound’s enzyme inhibition selectivity?

  • Essential Controls :

  • Positive Control : Use known HGPRT inhibitors (e.g., allopurinol) to benchmark activity .
  • Negative Control : Include a structurally similar but inactive analog (e.g., 3-unsubstituted triazolopyrimidine) to isolate substituent-specific effects.
  • Assay Conditions : Maintain consistent ATP concentrations (1–2 mM) to avoid false negatives due to substrate depletion .

Q. How can crystallographic data resolve discrepancies in proposed tautomeric forms?

  • Procedure : Grow single crystals via slow evaporation from ethanol/water (9:1). Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL. achieved an R factor of 0.046 for a pyrrolotetrazolopyrimidine, confirming the dominant tautomer via electron density maps .

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